molecular formula C13H16ClNO4S B12983189 4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride

4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride

Cat. No.: B12983189
M. Wt: 317.79 g/mol
InChI Key: ZOACHLJJZUOYIQ-UHFFFAOYSA-N
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Description

4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a pivaloyl group, a dihydrobenzo[b][1,4]oxazine ring, and a sulfonyl chloride group

Preparation Methods

The synthesis of 4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride can be achieved through a multi-step process. One common method involves the formation of a Schiff base, followed by base-mediated alkylation with phenacyl bromide or substituted phenacyl bromide. This is followed by intramolecular cyclization to yield the desired benzoxazine scaffold . The reaction conditions are typically mild and catalyst-free, making the process efficient and environmentally friendly .

Chemical Reactions Analysis

4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme . This inhibition can lead to the accumulation of protoporphyrin IX, which is toxic to cells, thereby exerting herbicidal or therapeutic effects.

Comparison with Similar Compounds

4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride can be compared with other benzoxazine derivatives, such as:

These compounds share a similar benzoxazine core but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. The unique combination of the pivaloyl group and sulfonyl chloride in this compound imparts distinct properties that can be exploited in various applications.

Properties

Molecular Formula

C13H16ClNO4S

Molecular Weight

317.79 g/mol

IUPAC Name

4-(2,2-dimethylpropanoyl)-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride

InChI

InChI=1S/C13H16ClNO4S/c1-13(2,3)12(16)15-6-7-19-11-5-4-9(8-10(11)15)20(14,17)18/h4-5,8H,6-7H2,1-3H3

InChI Key

ZOACHLJJZUOYIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCOC2=C1C=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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